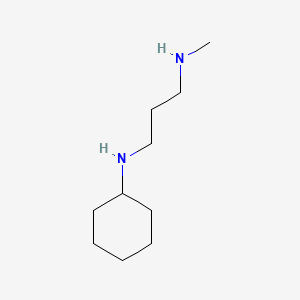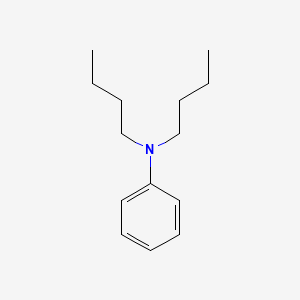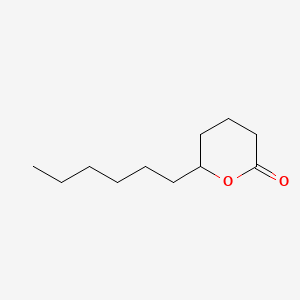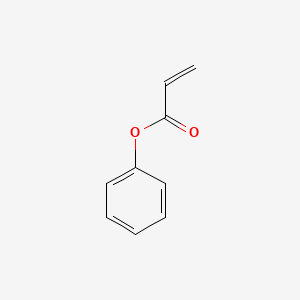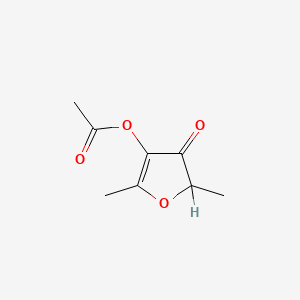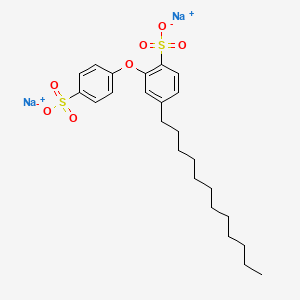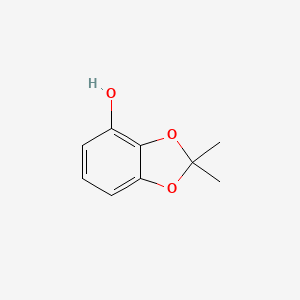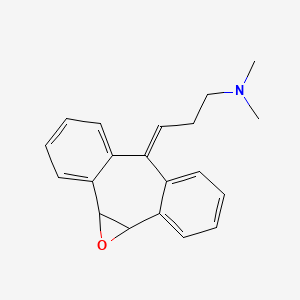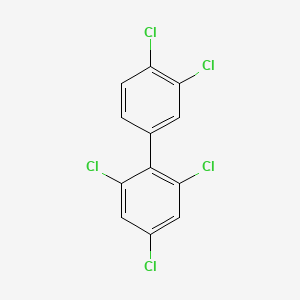![molecular formula C11H12ClN3O4 B1345262 ethyl (2E)-2-chloro-2-[2-(4-methyl-2-nitrophenyl)hydrazin-1-ylidene]acetate CAS No. 119750-08-2](/img/structure/B1345262.png)
ethyl (2E)-2-chloro-2-[2-(4-methyl-2-nitrophenyl)hydrazin-1-ylidene]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (2E)-2-chloro-2-[2-(4-methyl-2-nitrophenyl)hydrazin-1-ylidene]acetate, commonly referred to as ethyl chloroacetate, is an organic compound that is used in a variety of scientific research applications. It is a colorless liquid with a sweet, pungent odor and is soluble in most organic solvents. Ethyl chloroacetate is used as a reagent in organic synthesis, as an inhibitor of enzymes, and as a reactant in biochemical and physiological studies.
Wissenschaftliche Forschungsanwendungen
X-ray Powder Diffraction Studies
X-ray powder diffraction techniques have been utilized to investigate the crystalline structure of related compounds, providing essential data for material characterization. For example, a study on Ethyl (Z)-2-chloro-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]acetate revealed detailed unit-cell parameters and space group, indicating no detectable impurities and confirming the compound's purity and crystalline structure (Qing Wang et al., 2016).
Photonic Applications
Research into the third-order nonlinear optical properties of hydrazone derivatives, which are structurally similar to the compound , has highlighted their potential in photonic applications. These studies explored the compounds' reverse saturable absorption and nonlinear optical behaviors, which are promising for use in photonic devices (Vijayakumar Sadasivan Nair et al., 2022).
Organic Synthesis and Complex System Formation
The reactivity of hydrazide moieties in forming complex pyrrole–pyrazole systems has been investigated, demonstrating the regioselective role of these compounds in synthesizing diverse organic structures. This research provides insights into the versatility of hydrazine derivatives in creating complex organic molecules, which could lead to new materials and pharmaceuticals (O. Attanasi et al., 2001).
Biological Activity
Studies on related hydrazone derivatives have assessed their biological activities, including antiplatelet, anticoagulation, antioxidant, and anti-inflammatory effects. Such research is crucial for identifying new therapeutic agents with potential applications in treating various diseases. For instance, specific hydrazones exhibited promising antiplatelet and antioxidant properties, indicating their utility in biomedical research (K. Gurevich et al., 2020).
Antihypertensive Activity
The synthesis and evaluation of thiosemicarbazides, triazoles, and Schiff bases derived from hydrazine compounds have shown significant antihypertensive α-blocking activity. This highlights the potential of such compounds in developing new treatments for hypertension (B. F. Abdel-Wahab et al., 2008).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for ethyl (2E)-2-chloro-2-[2-(4-methyl-2-nitrophenyl)hydrazin-1-ylidene]acetate involves the reaction of ethyl 2-chloro-2-oxoacetate with 4-methyl-2-nitrophenylhydrazine followed by the addition of acetic anhydride and sodium acetate.", "Starting Materials": [ "Ethyl 2-chloro-2-oxoacetate", "4-methyl-2-nitrophenylhydrazine", "Acetic anhydride", "Sodium acetate", "Methanol", "Ethanol", "Diethyl ether", "Water" ], "Reaction": [ "Step 1: Dissolve 4-methyl-2-nitrophenylhydrazine (1.0 g, 5.5 mmol) in methanol (10 mL) and add ethyl 2-chloro-2-oxoacetate (0.9 g, 5.5 mmol). Stir the mixture at room temperature for 2 hours.", "Step 2: Pour the reaction mixture into a separatory funnel and extract with diethyl ether (3 x 20 mL). Wash the organic layer with water (2 x 20 mL) and dry over anhydrous sodium sulfate. Concentrate the organic layer under reduced pressure to obtain a yellow solid.", "Step 3: Dissolve the yellow solid in ethanol (10 mL) and add acetic anhydride (1.0 mL) and sodium acetate (0.5 g). Stir the mixture at room temperature for 2 hours.", "Step 4: Pour the reaction mixture into a separatory funnel and extract with diethyl ether (3 x 20 mL). Wash the organic layer with water (2 x 20 mL) and dry over anhydrous sodium sulfate. Concentrate the organic layer under reduced pressure to obtain a yellow solid.", "Step 5: Recrystallize the yellow solid from ethanol to obtain ethyl (2E)-2-chloro-2-[2-(4-methyl-2-nitrophenyl)hydrazin-1-ylidene]acetate as a yellow solid (yield: 70%)." ] } | |
| 119750-08-2 | |
Molekularformel |
C11H12ClN3O4 |
Molekulargewicht |
285.68 g/mol |
IUPAC-Name |
ethyl (2Z)-2-chloro-2-[(4-methyl-2-nitrophenyl)hydrazinylidene]acetate |
InChI |
InChI=1S/C11H12ClN3O4/c1-3-19-11(16)10(12)14-13-8-5-4-7(2)6-9(8)15(17)18/h4-6,13H,3H2,1-2H3/b14-10- |
InChI-Schlüssel |
VTYRGKOCSXKHPS-UVTDQMKNSA-N |
Isomerische SMILES |
CCOC(=O)/C(=N/NC1=C(C=C(C=C1)C)[N+](=O)[O-])/Cl |
SMILES |
CCOC(=O)C(=NNC1=C(C=C(C=C1)C)[N+](=O)[O-])Cl |
Kanonische SMILES |
CCOC(=O)C(=NNC1=C(C=C(C=C1)C)[N+](=O)[O-])Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


